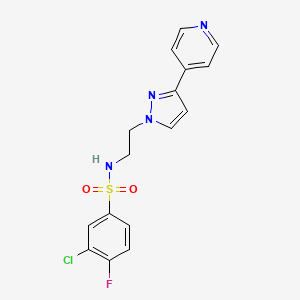

3-chloro-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

3-chloro-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridinyl-pyrazole substituent. Its structure combines a sulfonamide core with halogenated aromatic rings (chloro and fluoro at positions 3 and 4) and a pyridin-4-yl group linked via an ethyl chain.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN4O2S/c17-14-11-13(1-2-15(14)18)25(23,24)20-8-10-22-9-5-16(21-22)12-3-6-19-7-4-12/h1-7,9,11,20H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYKRYRNSMXULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H17ClF N3O2S. The presence of the pyridine and pyrazole moieties suggests potential interactions with various biological targets, particularly in cancer and inflammation.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole derivatives, which include compounds similar to this compound. For example, studies have shown that pyrazole-containing structures exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 5.5 |

| Compound B | HepG2 | 7.2 |

| 3-Chloro... | MDA-MB-231 | TBD |

Anti-inflammatory Effects

Pyrazole derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this compound have shown inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The selectivity for COX-2 over COX-1 is particularly beneficial as it reduces gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Anti-inflammatory Activity Comparison

| Compound | COX Inhibition (%) | Selectivity Index |

|---|---|---|

| Compound C | 75 | 5.0 |

| Compound D | 85 | 6.5 |

| 3-Chloro... | TBD | TBD |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Kinases : Some studies suggest that compounds with similar structures can inhibit key kinases involved in cancer progression, such as PI3K/AKT/mTOR pathways .

- Interaction with Receptors : The presence of the pyridine ring may facilitate binding to specific receptors involved in inflammation and cancer signaling pathways.

Case Studies

Several case studies have documented the efficacy of related pyrazole derivatives in preclinical models:

- Case Study 1 : A study involving a related pyrazole derivative demonstrated significant tumor reduction in xenograft models of breast cancer, showcasing its potential as a therapeutic agent.

- Case Study 2 : Another study reported that a similar compound significantly reduced edema in carrageenan-induced inflammation models, further supporting its anti-inflammatory potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-chloro-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide are compared below with five analogous compounds identified in the literature.

Table 1: Structural and Functional Comparison

Key Findings

Core Structure Variations: The target compound uses a benzenesulfonamide backbone, whereas analogs like 2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide and 4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzamide employ benzamide cores, which may alter pharmacokinetic properties such as solubility and metabolic stability.

Halogenation Patterns :

- The 3-chloro-4-fluoro substitution on the benzene ring in the target compound is distinct from the 5-fluoro-3-fluorophenyl group in the chromene-containing analog and the 4-chloro-trifluoromethylpyridine in the EOS Med Chem compound . Halogen placement influences steric and electronic interactions with biological targets.

Heterocyclic Side Chains :

- The pyridin-4-yl-pyrazole side chain in the target compound contrasts with the pyrazolo[3,4-d]pyrimidine system in Example 53 and the pyridazinyl-pyrazole in the benzamide analog . These differences impact binding affinity and selectivity, particularly in kinase inhibition.

Physicochemical Properties :

- The chromene-containing analog has a higher molecular weight (589.1 vs. ~420 g/mol for the target), likely due to its extended aromatic system. The benzamide derivative from has a lower molecular weight (360.77 g/mol), suggesting better bioavailability.

Commercial Availability :

- Compounds like 4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzamide are marketed for research use, whereas the target compound’s commercial status remains unconfirmed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.